molecular formula C19H20N2O2 B1593462 N-Acetyl-5-benzyloxytryptamine CAS No. 68062-88-4

N-Acetyl-5-benzyloxytryptamine

Cat. No. B1593462
CAS RN: 68062-88-4
M. Wt: 308.4 g/mol
InChI Key: NYFDZJCKTLWFCP-UHFFFAOYSA-N
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Description

“N-Acetyl-5-benzyloxytryptamine” is a derivative of the tryptamine molecule . It is a moiety of melatonin, a hormone that regulates circadian rhythms . It binds to the receptor for melatonin, which is a protein coupled to the membrane .

Scientific Research Applications

Antagonist of TRPM8 Ion-Channel

N-Acetyl-5-benzyloxytryptamine has been identified as an antagonist of the TRPM8 ion-channel. In a study, it was found to have an IC(50) of 0.34 μM, indicating its effectiveness in this role. This discovery adds to our understanding of the interactions of tryptamine derivatives with ion channels, particularly TRPM8 (Defalco et al., 2010).

Role in Synthesis of Psilocybin

N-Acetyl-5-benzyloxytryptamine plays a role in the synthesis of psilocybin, a compound of pharmacological interest. An improved procedure was reported for the O-phosphorylation of 4-hydroxy-N,N-dimethyltryptamine, a process in which N-Acetyl-5-benzyloxytryptamine derivatives are involved (Nichols & Frescas, 1999).

Involvement in Melatonin Biosynthesis in Plants

Melatonin, closely related to N-Acetyl-5-benzyloxytryptamine, plays critical roles in mediating plant responses and development at every stage of the plant life cycle. This includes roles in pollen and embryo development, seed germination, vegetative growth, and stress response. The systematic review of literature on plant melatonin illustrates its biosynthesis and metabolism, highlighting its importance in plant biology (Murch & Erland, 2021).

Interaction with Serotonin Uptake Sites

Research has shown that various tryptamine analogues, including N-Acetyl-5-benzyloxytryptamine, can interact with serotonin uptake sites in the brain. These findings are significant in understanding the mechanisms of action for compounds that can potentially influence neurotransmitter systems (Horn, 1973).

Antitumor Activities

N-Acetyl-5-benzyloxytryptamine derivatives have been explored for their antitumor activities. Studies indicate that the acetylation of tryptamine derivatives, including N-Acetyl-5-benzyloxytryptamine, could play a significant role in the antitumor properties of certain compounds, particularly against breast, ovarian, and renal cell lines (Chua et al., 1999).

properties

IUPAC Name

N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14(22)20-10-9-16-12-21-19-8-7-17(11-18(16)19)23-13-15-5-3-2-4-6-15/h2-8,11-12,21H,9-10,13H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFDZJCKTLWFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340325
Record name N-Acetyl-5-benzyloxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194196
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-Acetyl-5-benzyloxytryptamine

CAS RN

68062-88-4
Record name N-Acetyl-5-benzyloxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Shen, B Brémont, I Serraz, J Andrieux… - European journal of …, 1996 - Elsevier
Tryptamine, (1-naphthyl)ethylamine and phenethylamine derivatives were tested as substrates of ovine pineal serotonin-N-acetyl transferase (5-HT-NAT), a key enzyme involved in the …
Number of citations: 11 www.sciencedirect.com
H Pickering, S Sword, S Vonhoff, R Jones… - British journal of …, 1996 - ncbi.nlm.nih.gov
… 5-methoxytryptamine (1), N-butanoyl 5-methoxytryptamine (4), N-cyclopropanecarbonyl 5-methoxytryptamine (5) N-acetyl 5methoxychroman (21), N-acetyl 5-benzyloxytryptamine (9) N…
Number of citations: 27 www.ncbi.nlm.nih.gov

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